

APcK110 Kinase Selectivity Profile: A Comparative Analysis

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APcK110 is a novel, potent inhibitor of the c-Kit tyrosine kinase, a crucial receptor in hematopoiesis.[1][2][3][4] Activating mutations in the c-Kit gene are associated with the pathophysiology of acute myeloid leukemia (AML), making it a key therapeutic target.[1][3] This guide provides a comparative analysis of the kinase selectivity profile of **APcK110** against other established kinase inhibitors, supported by experimental data, to offer researchers and drug development professionals a comprehensive overview of its performance.

Comparative Efficacy of APcK110

APcK110 has demonstrated superior potency in inhibiting the proliferation of AML cells when compared to other clinically used kinase inhibitors such as imatinib and dasatinib, and shows at least equal potency to the standard AML therapeutic agent, cytarabine.[1][2][5]

Table 1: Comparative Antiproliferative Activity in OCI/AML3 Cells

Inhibitor	Concentration	Cell Viability (% of Control) at 72h	Average IC50 at 72h
APcK110	250 nM	35%[1][5]	175 nM[1][5]
Imatinib	250 nM	52%[1][5]	Not Specified
Dasatinib	250 nM	48%[1][5]	Not Specified



Mechanism of Action and Signaling Pathway Inhibition

APcK110 exerts its effects by inhibiting the phosphorylation of Kit and its downstream signaling pathways.[1][2] This disruption leads to the induction of apoptosis in cancer cells.

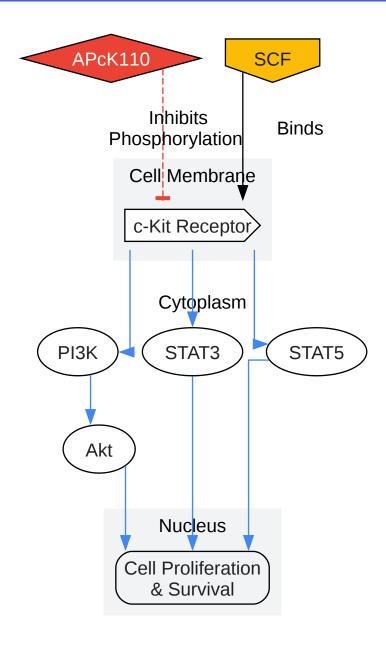
Signaling Pathway Inhibition

APcK110 has been shown to inhibit the phosphorylation of several key proteins in a dose-dependent manner:

- Kit: The primary target receptor tyrosine kinase.[1]
- STAT3 and STAT5: Key transducers of cytokine signaling.[1][2]
- Akt: A central node in the PI3K signaling pathway, crucial for cell survival.[1][2]

By blocking these pathways, **APcK110** effectively halts proliferation and induces caspase-dependent apoptosis, as evidenced by the cleavage of caspase 3 and PARP.[1][2][3]





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APcK110 inhibits Kit signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Kinase Selectivity Profiling

A high-throughput primary screening of **APcK110** at a concentration of 10 µmol/L was performed by Ambit Biosciences.[1] The screening was conducted against a T7-bacteriophage

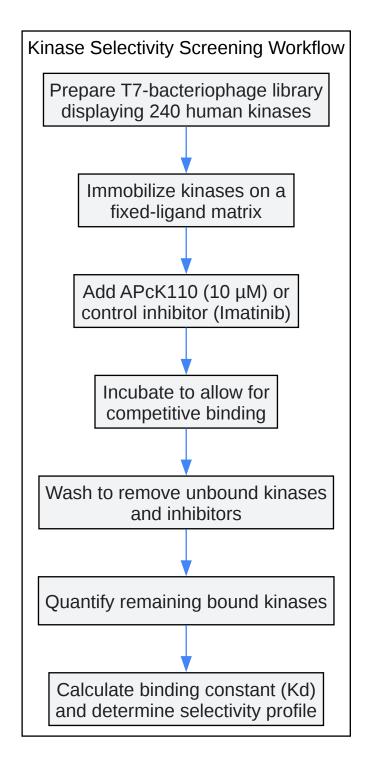




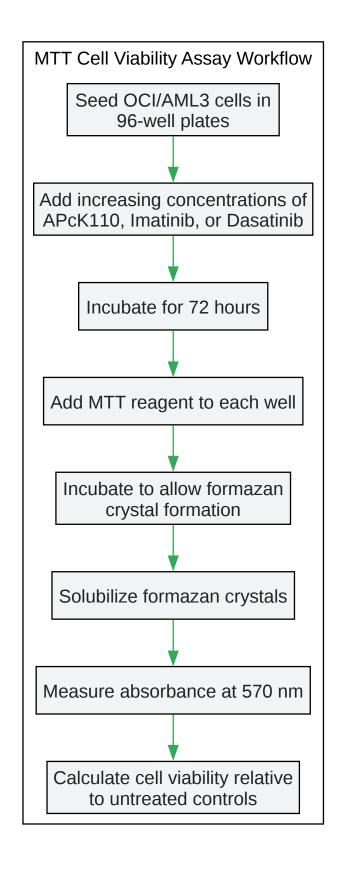


library displaying 240 human kinases. The assay principle is based on the competitive displacement of kinases from a fixed-ligand matrix by the test compound. The binding constant (Kd) is estimated from the single-hit value in this primary screen.[1]









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